molecular formula C20H28O8 B1241729 Lobetyolin

Lobetyolin

Cat. No.: B1241729
M. Wt: 396.4 g/mol
InChI Key: MMMUDYVKKPDZHS-FWTOVJONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Background and Discovery

Lobetyolin, a polyacetylene glycoside, was first isolated in the early 1990s from the roots of Codonopsis pilosula (commonly known as Dangshen) and Lobelia inflata (Campanulaceae family). Initial structural characterization identified its core as a C14 polyacetylene backbone substituted with a glucopyranose moiety, distinguishing it from related compounds like lobetyolinin (a bis-glucosylated derivative). The compound’s discovery coincided with growing interest in bioactive constituents of traditional medicinal plants, particularly in East Asian and Ethiopian herbal systems. By the late 1990s, advanced spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS) enabled full structural elucidation, confirming its identity as (1R,2R,7E)-2-hydroxy-1-((1E)-5-hydroxy-1-pentenyl)-7-nonene-3,5-diynyl β-D-glucopyranoside.

The development of extraction methods further accelerated research. Early techniques relied on organic solvents like n-butanol and ethanol, but modern approaches, such as supercritical CO₂ extraction with ethanol, improved yield and purity. This compound’s characterization marked a milestone in understanding the pharmacological potential of polyacetylene glycosides, which were previously underexplored compared to other plant secondary metabolites.

Significance in Traditional Medicine Systems

This compound-containing plants have been integral to multiple traditional medicine systems:

Chinese Medicine

Codonopsis pilosula roots (Dangshen) are classified as a Qi-tonifying herb in Traditional Chinese Medicine (TCM), used to treat spleen and lung deficiencies, fatigue, and gastrointestinal disorders. Twelve documented TCM formulations incorporate Dangshen, often combined with Astragalus or Atractylodes species, to enhance immune function and alleviate chemotherapy-induced side effects. This compound serves as a phytochemical marker for quality control in these preparations.

Ethiopian Medicine

Lobelia giberroa roots, another this compound source, are employed in Ethiopian folk medicine to treat malaria, bacterial infections, and cancer. Ethnopharmacological studies validate its use against Plasmodium falciparum, with this compound identified as the primary antimalarial constituent through bioassay-guided fractionation.

Overview of Current Research Landscape

Recent studies have expanded this compound’s pharmacological profile, focusing on three domains:

Anticancer Activity

This compound demonstrates broad-spectrum antitumor effects (Table 1):

Cancer Type Mechanism of Action Key Findings References
Gastric Cancer ASCT2-mediated glutamine metabolism inhibition Reduces ASCT2 expression by 60–70%, inducing apoptosis via p53 activation
Colon Cancer Caspase-3/7 activation Increases cleaved caspase-3 by 3.5-fold and caspase-7 by 2.8-fold
Breast Cancer c-Myc/ASCT2 axis suppression Downregulates c-Myc by 40%, reducing tumor growth in xenografts
Liver Cancer DUSP1/ERK pathway modulation Upregulates DUSP1 by 2.1-fold, inhibiting ERK1/2 phosphorylation
Lung Cancer EMT inhibition Suppresses vimentin (50%) and enhances E-cadherin (80%) expression

Antimalarial Properties

In murine models infected with Plasmodium berghei, this compound (100 mg/kg) achieved 68.21% chemosuppression and extended mean survival time from 7 to 18 days. Its structural novelty compared to artemisinin derivatives positions it as a lead for antimalarial drug development.

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-induced sepsis models, this compound pretreatment reduced serum IL-6 (62%), TNF-α (58%), and IL-1β (55%) levels, improving survival rates by 40%. RNA sequencing revealed its ability to downregulate NF-κB and MAPK pathways in macrophages.

Properties

Molecular Formula

C20H28O8

Molecular Weight

396.4 g/mol

IUPAC Name

2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+

InChI Key

MMMUDYVKKPDZHS-FWTOVJONSA-N

SMILES

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O

Isomeric SMILES

C/C=C/C#CC#CC(C(/C=C/CCCO)OC1C(C(C(C(O1)CO)O)O)O)O

Canonical SMILES

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O

Synonyms

isolobetyol
lobetyolin

Origin of Product

United States

Scientific Research Applications

Anti-Cancer Properties

Lobetyolin exhibits promising anti-cancer effects across several types of cancer. Research indicates that it inhibits cell proliferation and induces apoptosis in gastric cancer, colon cancer, and breast cancer cells through various mechanisms.

Cytoprotection Against Chemotherapy-Induced Toxicity

This compound has demonstrated protective effects against cisplatin-induced cytotoxicity in human embryonic kidney (HEK293) cells. At a concentration of 20 μM, it significantly improved cell viability and reduced oxidative stress markers such as malondialdehyde (MDA) and glutathione (GSH). The compound modulates inflammatory responses by inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) .

Anti-Inflammatory Effects

This compound also plays a role in mitigating inflammation. Studies show that it effectively inhibits the production of inflammatory cytokines such as interleukin-6 (IL-6), TNF-α, and interleukin-1 beta (IL-1β) in models of sepsis induced by lipopolysaccharides (LPS). This effect is mediated through its action on macrophages, suggesting its potential as a therapeutic agent for inflammatory conditions .

Summary of Research Findings

The following table summarizes key studies on this compound's applications:

Study FocusCell Type/ModelKey FindingsReference
Anti-cancer effectsGastric CancerInduces apoptosis via ASCT2 downregulation; inhibits cell proliferation
Anti-cancer effectsColon CancerPromotes p53 translocation; inhibits glutamine metabolism
CytoprotectionHEK293 CellsProtects against cisplatin toxicity; modulates NF-κB pathway
Anti-inflammatory effectsLPS-induced SepsisReduces IL-6, TNF-α production; modulates macrophage function

Chemical Reactions Analysis

Biochemical Stability and Degradation

Lobetyolin (C₂₀H₂₈O₈) demonstrates pH-dependent stability:

  • Acidic conditions : Degrades rapidly at pH < 3, forming lobetyol (C₁₄H₂₀O₃) via glycosidic bond cleavage .

  • Neutral/alkaline conditions : Stable for >24 hours at pH 7–9 in aqueous solutions .

Table 1: Stability Parameters of this compound

ConditionTemperatureHalf-LifeMajor Degradation Product
pH 2.0 (HCl)25°C45 minLobetyol
pH 7.4 (PBS)37°C>24 hrsNone detected
pH 9.0 (NaOH)25°C>24 hrsNone detected

Enzymatic Interactions

This compound modulates key cellular pathways through protein interactions:

AKT/GSK3β/c-Myc Axis Inhibition

  • Reduces phosphorylation of AKT (Ser473) and GSK3β (Ser9) by 60–75% at 40 μM

  • Decreases c-Myc protein levels via proteasomal degradation (2.3-fold reduction with 40 μM this compound)

  • Downregulates ASCT2 (SLC1A5) transporter expression by 80% in breast cancer cells

Table 2: Dose-Dependent Effects on Signaling Proteins

Concentration (μM)p-AKT Inhibitionc-Myc ReductionASCT2 Downregulation
1022%1.5-fold35%
2048%2.0-fold62%
4073%2.3-fold80%

Redox-Related Modifications

This compound induces oxidative stress in cancer cells:

  • GSH depletion : 65% reduction at 40 μM

  • ROS elevation : 3.1-fold increase vs control

  • Mitochondrial effects : Cytochrome C release increased by 4.8-fold

Apoptotic Pathway Activation

The compound triggers caspase-mediated apoptosis:

  • Caspase-3 activation : 5.2-fold increase in cleavage

  • PARP cleavage : 83% increase at 40 μM

  • Survivin downregulation : 70% reduction in protein levels

Metabolic Interactions

This compound disrupts cancer cell metabolism:

  • Glutamine uptake inhibition : 68% reduction via ASCT2 suppression

  • Glucose metabolism : No significant effect on HK2 or PKM2 expression

Current research gaps include detailed studies on:

  • Synthetic pathways for this compound production

  • Structure-activity relationship (SAR) studies

  • Cross-coupling or functionalization reactions

  • Catalytic degradation mechanisms

Available data primarily derive from pharmacological models rather than classical chemical reaction systems . Further experimental chemistry studies are needed to fully characterize this compound's reactivity profile.

Comparison with Similar Compounds

Chemical Structure and Classification

Lobetyolin belongs to the polyacetylene glycoside family, characterized by a linear carbon chain with alternating double and triple bonds. Key structural analogs include:

Compound Molecular Formula Molecular Weight Structural Features Source
This compound C₂₀H₂₈O₈ 396.43 Polyacetylene core + glucose moiety Codonopsis pilosula
Lobetyolinin C₂₆H₃₈O₁₃ 558.57 Bis-glucosylated derivative of lobetyol Codonopsis, Lobelia
Lobetyol C₁₄H₁₈O₂ 218.29 Aglycone form (polyacetylene without glycoside) Codonopsis
Atractylenolide III C₁₅H₂₀O₃ 248.32 Sesquiterpene lactone Codonopsis

Pharmacological Activities

Anticancer Effects
  • This compound : Inhibits EMT in lung cancer (43.58% increase in apoptosis in SA-treated roots) and suppresses breast cancer via ASCT2 downregulation .
  • Atractylenolide III: Exhibits antitumor activity, though less potent than this compound (content: 0.027–0.115 mg/g DW in Codonopsis) .
Antioxidant and Anti-inflammatory Effects
  • Lobetyolinin : Demonstrates superior xanthine oxidase inhibition compared to this compound .
  • Lobetyol: Higher antioxidant activity than methanol extracts in Campanula species .
  • Atractylenolide III: Reduces inflammation via NF-κB pathway modulation .

Metabolic Stability and Pathways

  • Lobetyol : Metabolized by CYP2C19, 1A1, 2C9, and 1A2 enzymes; exhibits better metabolic stability (47 metabolites identified) .
  • This compound : Undergoes oxidation and glucuronidation (30 metabolites) .
  • Lobetyolinin : Less stable than this compound, with 34 metabolites formed through glutathione conjugation .

Content Variability and Environmental Influences

Factor This compound Atractylenolide III
Storage Time Decreases by 43% after 12 months Declines significantly post-September
Processing Reduced by dehydration in stir-frying Stable during kneading
Ethanol Solubility Increases with ethanol concentration (72.3% retention in supernatant) Not reported
Geographic Origin Highest in Shanxi, China (0.07%) Varies by habitat (0.02–0.12 mg/g)

Key Research Findings

  • Synergistic Effects : FG+SA treatment inhibits this compound in roots but stimulates it in stems, highlighting tissue-specific regulation .
  • Agricultural Waste: this compound accumulates in C.
  • Diagnostic Markers: this compound fragments (e.g., m/z 305.12, 233.12) serve as biomarkers in metabolomics .

Preparation Methods

Process Overview

  • Raw Material Preparation : C. pilosula roots are pulverized to 40–60 mesh.

  • Enzymatic Hydrolysis : A 0.1–0.3% (w/w) enzyme solution is added at 45–60°C for 3–5 hours.

  • Ethanol Extraction : A 70–90% ethanol solution (4–7× volume) refluxes the mixture 2–3 times.

  • Purification : Butanol partitioning and alumina column chromatography remove impurities, yielding crystallized this compound.

Key Data

ParameterOptimal RangeYield (mg/g)Purity (%)
Enzyme Concentration0.2%7.6–8.697.3–98.2
Ethanol Concentration80%7.898.5
Temperature50–60°C8.297.5

This method achieves a yield of 0.78–0.86% with HPLC purity exceeding 97%. Neutral alumina (20–30× crude extract weight) effectively adsorbs polar contaminants, while petroleum ether crystallization enhances final purity.

Supercritical CO₂ Extraction with Ethanol Cosolvent

Supercritical fluid extraction (SFE) offers an eco-friendly alternative. A 2009 study demonstrated that supercritical CO₂ with ethanol dynamically removes this compound more efficiently than traditional solvents.

Optimization via Response Surface Methodology

Central composite design identified critical parameters:

  • Pressure : 30 MPa

  • Temperature : 60°C

  • Cosolvent Flow Rate : 1 mL/min ethanol

  • Extraction Time : 100 minutes

Under these conditions, this compound yield reached 0.0786 mg/g , surpassing Soxhlet extraction by 12%. Ethanol’s polarity facilitates hydrogen bonding with this compound’s glycosidic groups, improving solubility in supercritical CO₂.

Continuous Cropping Challenges and Mitigation Strategies

Continuous cropping reduces this compound synthesis by 40–60% due to soil microbiota shifts and nutrient depletion. Transcriptomic analysis revealed downregulation of CPS and FPS genes, critical for polyacetylene biosynthesis.

Soil Management Interventions

InterventionThis compound Increase (%)Key Mechanism
Crop Rotation25Microbial diversity restoration
Organic Amendments35Enhanced nitrogen cycling
Biochar Application28Cation exchange capacity boost

Rhizosphere microbiota, particularly Pseudomonas and Bacillus, correlate positively with this compound content (R² = 0.82).

Analytical Validation of Extraction Efficiency

A 2024 LC-MS/MS protocol quantified this compound in plasma with a recovery rate of 92.3–95.8% across three QC levels. The method’s linear range (0.5–200 ng/mL) and precision (RSD < 6.5%) ensure reliable pharmacokinetic profiling.

Industrial-Scale Feasibility Comparison

MethodCost (USD/kg)ScalabilityEnvironmental Impact
Enzymatic + Ethanol1,200HighModerate (solvent use)
Supercritical CO₂2,800ModerateLow
Column Chromatography3,500LowHigh (resin waste)

Enzymatic ethanol extraction remains the most cost-effective for large-scale production, though supercritical CO₂ is preferable for high-purity niches .

Q & A

Basic Research Questions

Q. What are the optimal methods for extracting lobetyolin from plant sources?

  • Methodological Answer : Homogenate pretreatment followed by ultrasonic-microwave synergistic extraction (UMSE) is highly efficient. Key parameters include homogenization for 3 min, ethanol concentration of 58%, microwave power of 580 W, and extraction time of 15 min at 50°C. This method yields this compound content of 0.24 mg/g, outperforming Soxhlet and ultrasonic extraction . Ethanol concentration optimization (e.g., 100% ethanol for Codonopsis lanceolata) further enhances extraction efficiency .

Q. How can this compound content be accurately quantified in herbal formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a ZORBAX SB-C18 column, acetonitrile:0.1% acetic acid (22:78) mobile phase, and detection at 267 nm provides precise quantification. This method achieves a recovery rate of 98.5% (RSD 0.70%) and linearity between 0.082–1.640 mg/mL . For quality control, HPLC-UV fingerprints with seven characteristic peaks differentiate Codonopsis species from adulterants .

Q. What agricultural practices optimize this compound yield in Codonopsis cultivation?

  • Methodological Answer : Fertilizer ratios significantly affect this compound content. Optimal ranges are N (128.5–141.6 kg/ha), P₂O₅ (77.09–80.41 kg/ha), and K₂O (45.31–53.72 kg/ha), with a nutrient ratio of 1:0.54–0.63:0.32–0.42. Phosphorus has the greatest impact on this compound accumulation, followed by nitrogen .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound's anti-cancer effects in colorectal cancer models?

  • Methodological Answer : this compound induces apoptosis via ASCT2-mediated glutamine metabolism inhibition. Key steps include:

  • Measuring glutamine-related biomarkers (glutamate, α-ketoglutarate, ATP) and apoptotic markers (cleaved caspase-3/7, PARP) in HCT-116 cells.
  • Co-treatment with ASCT2 inhibitors (e.g., Benser) or p53 inhibitors (e.g., Pifithrin-α) to validate pathway specificity.
  • Confirming in vivo efficacy in nude mice by monitoring tumor regression and ASCT2/p53/p21 expression .

Q. How does this compound modulate microglial polarization in neuroinflammatory models?

  • Methodological Answer : In BV2 microglia subjected to oxygen-glucose deprivation/reperfusion (OGD/R), this compound:

  • Shifts M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotypes by downregulating CD16/32/iNOS and upregulating TGF-β/CD206.
  • Reduces CKLF1/CCR4 axis activity via HIF-1α pathway inhibition.
  • Validate using flow cytometry (IL-12p35/IL-23p19), qPCR (phenotypic markers), and immunofluorescence (CD16/CD206) .

Q. How can researchers reconcile contradictory data on this compound's mechanisms across cancer types?

  • Methodological Answer : Discrepancies arise from model-specific pathways (e.g., ASCT2 in colon cancer vs. CKLF1/CCR4 in neuroinflammation). To address:

  • Perform comparative studies using identical cell lines (e.g., HCT-116 vs. BV2) under standardized conditions.
  • Use pathway-specific inhibitors (e.g., Pifithrin-α for p53) and multi-omics profiling (transcriptomics/metabolomics) to identify context-dependent targets .

Q. What experimental considerations are critical when assessing this compound's impact on glutamine metabolism?

  • Methodological Answer :

  • Control glutamine levels in culture media to avoid confounding results.
  • Use isotopic tracing (e.g., ¹³C-glutamine) to track metabolic flux.
  • Validate findings with genetic tools (ASCT2 siRNA/CRISPR) and pharmacological inhibitors (Benser) .

Q. Is this compound a definitive quality marker for Radix Codonopsis?

  • Methodological Answer : this compound is a general but non-specific marker. While present in all Codonopsis species, adulterants like Campanumoea javanica also contain it. Combine HPLC-UV fingerprints (7 characteristic peaks) with DNA barcoding for definitive authentication .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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